2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a methylphenyl group, and a pyrrolidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.
Formation of the Methylphenyl Intermediate: In parallel, 4-methylbenzyl chloride is reacted with a suitable nucleophile to form the 4-methylphenyl intermediate.
Coupling Reaction: The two intermediates are then coupled under basic conditions to form the desired product. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical properties.
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propionamide: Contains a propionamide group instead of an acetamide group, potentially altering its reactivity and interactions.
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butyramide: Features a butyramide group, which may influence its solubility and pharmacokinetics.
Uniqueness
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties.
Properties
Molecular Formula |
C21H25ClN2O2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-8-10-17(11-9-16)19(24-12-4-5-13-24)14-23-21(25)15-26-20-7-3-2-6-18(20)22/h2-3,6-11,19H,4-5,12-15H2,1H3,(H,23,25) |
InChI Key |
NEGFPPNZJJNQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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